[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate
Description
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic ester-carbamate hybrid compound characterized by a 2-phenylbutanoate backbone linked to a 3-methoxyphenyl carbamoyl group.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-17(14-8-5-4-6-9-14)19(22)24-13-18(21)20-15-10-7-11-16(12-15)23-2/h4-12,17H,3,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHGHHZJHPHKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 3-methoxyaniline with 2-phenylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the phenylbutanoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [(3-Hydroxyphenyl)carbamoyl]methyl 2-phenylbutanoate.
Reduction: Formation of [(3-Methoxyphenyl)aminomethyl] 2-phenylbutanoate.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Drug Development
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate has been investigated for its potential as a therapeutic agent. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer progression and other diseases. A patent describes methods for utilizing this compound in compositions aimed at kinase inhibition, suggesting its role in targeted cancer therapies .
Biochemical Studies
The compound has been used in biochemical assays to study enzyme interactions and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor, providing insights into the mechanisms of action of various enzymes .
Synthesis of Novel Compounds
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its ability to undergo various reactions, such as acylation and esterification, makes it valuable for synthesizing derivatives with enhanced biological activities .
Case Study 1: Kinase Inhibition
A study conducted on the inhibitory effects of this compound on specific kinases demonstrated significant activity against targets involved in cell proliferation. The results indicated that the compound could reduce cell viability in cancer cell lines, supporting its potential use as an anticancer agent .
Case Study 2: Synthesis Pathways
Research focused on the synthetic pathways involving this compound highlighted its versatility as a building block for creating various derivatives. The study optimized reaction conditions to improve yields and reduce by-products, showcasing its application in developing new pharmaceuticals .
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
(a) Descladinosylazithromycin Analogues ()
The 3-methoxyphenyl carbamoyl group is present in descladinosylazithromycin analogue B2 (3-O-(3-methoxyphenyl) carbamoyl), which exhibited potent quick-killing activity against Plasmodium knowlesi. This suggests that the 3-methoxy substitution enhances antimalarial efficacy compared to other substituents (e.g., 3-chlorophenyl in analogue C1 or phenyl in A13). Notably, the carbamoyl group’s placement on the azithromycin scaffold improved activity despite the removal of the cladinose sugar, highlighting the functional importance of the carbamoyl moiety .
(b) ({[1,1'-Biphenyl]-2-yl}carbamoyl)methyl 2-phenylbutanoate ()
This analogue replaces the 3-methoxyphenyl group with a biphenyl carbamoyl substituent. Despite similar molecular formulas (C24H23NO3), collisional cross-section (CCS) data reveal differences in structural compactness:
- [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate (hypothetical CCS): Not reported, but predicted to differ due to the methoxy group’s steric and electronic effects.
- Biphenyl analogue: CCS values for [M+H]⁺, [M-H]⁻, and [M+Na]⁺ ions are 184.17, 194.33, and 186.78, respectively.
(c) Methyl (3-Hydroxyphenyl)-carbamate ()
Replacing the methoxy group with a hydroxyl substituent (CAS 13683-89-1) introduces hydrogen-bonding capacity. This modification could enhance solubility but reduce metabolic stability due to susceptibility to glucuronidation. The absence of the 2-phenylbutanoate ester in this compound limits direct pharmacological comparison but underscores the impact of aryl substituents on physicochemical profiles .
(a) Thieno[3,2-d]pyrimidin-4-ones ()
Synthesis of 3-methoxyphenyl-containing thienopyrimidinones involves condensation with DMF-DMA and boron trifluoride-mediated demethylation. Similar reagents may apply to this compound, though esterification steps would differ. The methoxy group’s stability under acidic conditions (e.g., BF3·SMe2) suggests robustness in synthetic workflows .
(b) Methyl Esters with Carbamoyl Linkages ()
Compounds like methyl 2-benzoylamino-3-arylaminobut-2-enoates () share carbamoyl-ester backbones. Their synthesis via PTSA-catalyzed condensation contrasts with the target compound’s likely route, which may involve coupling of 3-methoxyphenyl isocyanate with methyl 2-phenylbutanoate.
Comparative Data Table
Biological Activity
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxyphenyl group and a phenylbutanoate moiety, which contribute to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of various molecular targets, leading to modulation or inhibition of their activities. This mechanism is significant in the context of enzyme inhibition studies and protein-ligand interactions, making it a valuable tool for researchers in biochemistry and pharmacology.
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential role in inhibiting monocarboxylate transporters (MCTs), which are crucial in cancer metabolism . The inhibition of MCT4 has been linked to reduced tumor growth in xenograft models, suggesting that this compound may have therapeutic implications in cancer treatment .
Anticancer Properties
In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown significant growth inhibition in neuroblastoma and glioblastoma cell lines, indicating that this compound could possess similar anticancer properties .
Neuroprotective Effects
The compound may also exhibit neuroprotective effects due to its ability to modulate excitotoxic pathways associated with neurodegenerative diseases. By potentially reducing neuronal excitotoxicity through NMDA receptor modulation, it presents a promising avenue for further investigation in neuropharmacology .
Comparative Analysis with Similar Compounds
A comparative analysis reveals distinct properties between this compound and its analogs:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Unique phenylbutanoate moiety | Enzyme inhibition, potential anticancer activity |
| [(3-Methoxyphenyl)carbamoyl]butanoic acid | Lacks methyl ester functionality | Limited biological activity compared to target compound |
| [(3-Methoxyphenyl)carbamoyl]methyl benzoate | Aromatic substitution pattern | Different metabolic pathways involved |
Case Studies
- Cancer Cell Line Studies : In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited LC50 values significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy against resistant cancer types .
- Neurodegenerative Models : Experimental models targeting NMDA receptor pathways indicated that compounds with similar structures could mitigate excitotoxic damage, highlighting the potential for therapeutic applications in neurodegenerative disorders .
Q & A
Basic: What synthetic methodologies are recommended for preparing [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate, and how can reaction conditions be optimized?
Answer:
The synthesis of carbamate esters like this compound typically involves coupling a carbamoyl chloride intermediate with a phenylbutanoate alcohol under nucleophilic conditions. For example:
- Step 1: Prepare the 3-methoxyphenyl carbamoyl chloride via reaction of 3-methoxyaniline with phosgene or a safer alternative (e.g., triphosgene) in anhydrous dichloromethane .
- Step 2: React the carbamoyl chloride with methyl 2-phenylbutanoate in the presence of a base (e.g., diisopropylethylamine) to facilitate esterification .
- Optimization: Control reaction temperature (e.g., 60°C in THF for 27 hours, as in analogous syntheses) and use inert atmospheres (N₂) to minimize side reactions. Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate the product .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Use orthogonal analytical methods:
- LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. Retention times from analogous compounds (e.g., 3.2–4.1 minutes under gradient elution) can guide method development .
- ¹H/¹³C NMR: Verify substitution patterns (e.g., methoxy group at δ 3.8–3.9 ppm, aromatic protons in the 6.5–7.5 ppm range) and ester/carbamate carbonyl signals (δ 165–175 ppm) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in stability data for carbamate esters under varying pH conditions?
Answer:
Conflicting stability reports may arise from differences in hydrolysis kinetics. To address this:
- Design: Conduct accelerated stability studies at pH 1–9 (using HCl/NaOH buffers) and monitor degradation via LC-MS. Carbamates are prone to alkaline hydrolysis, while esters degrade in acidic conditions.
- Analysis: Identify degradation products (e.g., 3-methoxyaniline from carbamate cleavage or phenylbutanoic acid from ester hydrolysis) using high-resolution MS .
- Mitigation: Compare data with structurally similar compounds (e.g., methyl (3-hydroxyphenyl)carbamate, which shows pH-dependent instability) to contextualize results .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
Answer:
Focus on systematic structural modifications:
- Variations: Synthesize analogs with substituent changes (e.g., replacing 3-methoxy with 3-hydroxy or altering the phenylbutanoate chain length).
- Assays: Test analogs in vitro for target binding (e.g., enzyme inhibition assays) and cellular uptake (logP measurements).
- Data Correlation: Use computational tools (e.g., molecular docking) to link structural features (e.g., methoxy group’s electron-donating effect) to activity trends. Reference studies on crystalline analogs (e.g., (3R,4R)-4-amino derivatives) for structural insights .
Advanced: How should researchers address discrepancies in purity assessments between HPLC and NMR data?
Answer:
Contradictions may arise from undetected impurities (e.g., diastereomers or non-UV-active species):
- Orthogonal Methods: Combine HPLC (UV detection) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to capture non-chromophoric impurities.
- NMR Quantification: Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently.
- Case Study: In EP 4374877, LCMS and NMR were cross-validated to confirm >99% purity for related carbamates, highlighting the need for multi-technique validation .
Advanced: What methodologies are suitable for investigating polymorphism in this compound?
Answer:
Polymorph screening requires:
- Crystallization Trials: Use solvent/antisolvent systems (e.g., ethanol/water) under varying temperatures and stirring rates.
- Characterization:
- Stability Testing: Store forms at 40°C/75% RH for 4 weeks to assess hygroscopicity and phase transitions.
Basic: What are the key degradation pathways of this compound, and how can they be monitored?
Answer:
Primary degradation routes include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
